molecular formula C16H22FN3O4 B5328076 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide

2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide

Cat. No. B5328076
M. Wt: 339.36 g/mol
InChI Key: IZLVCVRPOUOIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMAEA and has been synthesized using various methods.

Scientific Research Applications

FMAEA has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory and analgesic effects. FMAEA has also been shown to have anti-cancer activity by inhibiting the growth of cancer cells. Additionally, FMAEA has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of FMAEA is not fully understood. However, it has been suggested that FMAEA may exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. FMAEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. FMAEA has also been shown to activate the adenosine A1 receptor, which plays a role in pain perception.
Biochemical and Physiological Effects:
FMAEA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. FMAEA has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. Additionally, FMAEA has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

FMAEA has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. FMAEA also has good solubility in water and organic solvents, making it suitable for use in various experimental setups. However, FMAEA has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully.

Future Directions

There are several future directions for FMAEA research. One potential area of research is the development of FMAEA-based drugs for the treatment of inflammation and pain. Another area of research is the development of FMAEA-based drugs for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of FMAEA fully and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of FMAEA involves the reaction of 2-fluoro-4-methoxybenzaldehyde with piperazine and ethyl acetate in the presence of a catalyst. The resulting intermediate is then reacted with 2-hydroxyethylamine to obtain FMAEA. This method has been optimized to yield high purity FMAEA with good yields.

properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-24-12-3-2-11(13(17)8-12)10-20-6-4-19-16(23)14(20)9-15(22)18-5-7-21/h2-3,8,14,21H,4-7,9-10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLVCVRPOUOIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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